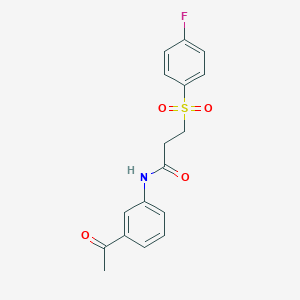
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is an organic compound that features both acetyl and sulfonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide typically involves multi-step organic reactions. One common route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the fluorophenyl ring.
Amidation: The formation of the amide bond between the acetylated phenyl and sulfonylated fluorophenyl intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used.
Major Products
Oxidation: Formation of N-(3-carboxyphenyl)-3-(4-fluorophenyl)sulfonylpropanamide.
Reduction: Formation of N-(3-acetylphenyl)-3-(4-fluorophenyl)thioamide.
Substitution: Formation of N-(3-acetylphenyl)-3-(4-substituted phenyl)sulfonylpropanamide.
Applications De Recherche Scientifique
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide involves its interaction with specific molecular targets. The acetyl group can participate in hydrogen bonding, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. These interactions can affect various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-acetylphenyl)-3-(4-chlorophenyl)sulfonylpropanamide
- N-(3-acetylphenyl)-3-(4-bromophenyl)sulfonylpropanamide
- N-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylpropanamide
Uniqueness
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO4S/c1-12(20)13-3-2-4-15(11-13)19-17(21)9-10-24(22,23)16-7-5-14(18)6-8-16/h2-8,11H,9-10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVDYRDFDCZBIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
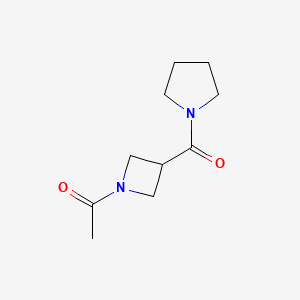
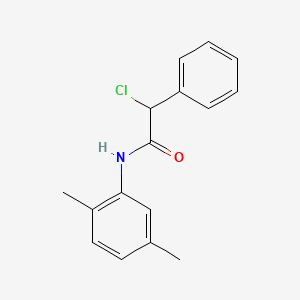
![7-cyclopropyl-1,3-dimethyl-5-((1-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2373034.png)
![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)
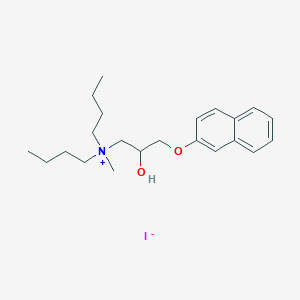
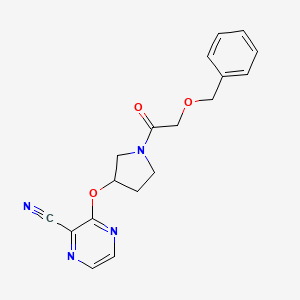
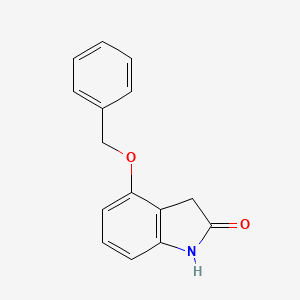
![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)
![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)
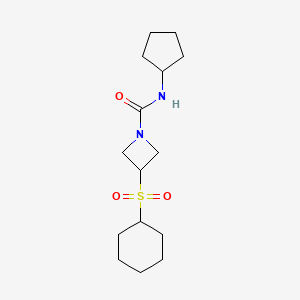
![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373049.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2373050.png)
![N-[1-(Furan-2-carbonyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2373053.png)
